
2-Fluoro-3-hydroxy-N,N-dimethylbenzamide
Description
2-Fluoro-3-hydroxy-N,N-dimethylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 2-position, a hydroxyl group at the 3-position, and dimethylamino groups on the amide nitrogen. These compounds are notable for their applications in medicinal chemistry, materials science, and organic synthesis, particularly due to the influence of fluorine and hydroxyl groups on electronic properties, solubility, and intermolecular interactions .
Properties
IUPAC Name |
2-fluoro-3-hydroxy-N,N-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)9(13)6-4-3-5-7(12)8(6)10/h3-5,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVCOYOHWZMEMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoic acid, dimethylamine, and suitable reagents for hydroxylation.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired transformations. For example, the hydroxylation step may require the use of oxidizing agents and specific reaction temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide. For instance, derivatives of benzamide have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. One study demonstrated that certain benzamide derivatives exhibited significant cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity against MDA-MB-231 cells, a common model for triple-negative breast cancer . The mechanism of action appears to involve the modulation of the PI3K/AKT signaling pathway, which is crucial in cancer progression .
Neuropharmacological Applications
The compound has also been investigated for its potential as a serotonin transporter (SERT) imaging agent. Research indicates that derivatives of this compound can be labeled with fluorine-18 for positron emission tomography (PET) imaging. These compounds showed high binding affinities to SERT, facilitating the mapping of serotonin pathways in the brain, which is essential for understanding various neurological disorders . The ability to penetrate the blood-brain barrier effectively is a significant advantage for developing neuropharmaceuticals.
Chemical Synthesis
Synthesis of Fluorinated Compounds
The synthesis of this compound involves several steps, including the introduction of fluorine at specific positions on the aromatic ring. This process often utilizes nucleophilic substitution reactions, which can yield high purity and yield rates necessary for pharmaceutical applications . The ability to modify the compound through various synthetic pathways allows researchers to explore structure-activity relationships that can lead to more effective therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and hydroxyl group allows the compound to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of N,N-Dimethylbenzamide Derivatives
Key Observations :
- Fluorine Substitution : Fluorine at the 2-position (as in Fo23) enhances electronegativity and influences crystal packing via C–F···C interactions .
- Hydroxyl Groups : The 3-hydroxy group in analogs like 3-fluoro-N-(2-hydroxyethyl)benzamide promotes hydrogen bonding, improving solubility and enabling supramolecular assembly .
- N,N-Dimethylamino Groups: These groups increase steric bulk and modulate electronic properties, as seen in 4-hexyl-N,N-dimethylbenzamide’s high yield in Fe-catalyzed reactions .
Key Findings :
- High-Yield Reactions : Metal-catalyzed methods (e.g., Fe) enable efficient synthesis of alkyl-substituted derivatives .
- Crystallography : X-ray analysis of Fo23 revealed planar aromatic rings and hydrogen-bonded networks critical for stability .
- Analytical Precision : N,N-Dimethylbenzamide derivatives are reliably quantified via GC-MS with high recovery rates .
Biological Activity
2-Fluoro-3-hydroxy-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorine atom and a hydroxyl group attached to a benzamide structure, which influences its interaction with biological targets. The presence of the dimethylamine group enhances its solubility and bioavailability.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors.
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that are critical in various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, showing promising results.
Cell Line | IC50 (µM) | Reference |
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MDA-MB-231 (Breast) | 2.49 ± 0.44 | |
HepG2 (Liver) | 1.86 ± 0.35 | |
A549 (Lung) | 2.44 ± 0.55 |
These values indicate that the compound exhibits significant cytotoxicity, making it a candidate for further development as an anticancer agent.
Mechanistic Studies
Mechanistic investigations have revealed that the compound's action may involve the modulation of the PI3K/AKT signaling pathway, which is often aberrantly activated in cancer cells. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in malignant cells .
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on MDA-MB-231 Cells : A study evaluated the effect of this compound on MDA-MB-231 breast cancer cells, demonstrating an IC50 value significantly lower than that of standard treatments like 5-Fluorouracil (5-FU), suggesting higher potency .
- Hepatocellular Carcinoma Model : In hepatocellular carcinoma models, the compound displayed comparable cytotoxicity to established chemotherapeutics, indicating its potential as an effective treatment option .
Q & A
Q. How can I optimize the synthesis yield and purity of 2-fluoro-3-hydroxy-N,N-dimethylbenzamide?
- Methodological Answer : Synthesis optimization involves multi-step reactions with strict control of temperature, stoichiometry, and reaction time. For example, analogous benzamide derivatives (e.g., N-(3-chloro-4-methylphenyl)-4-nitrobenzamide) are synthesized via coupling reactions between substituted anilines and acyl chlorides in anhydrous conditions . Using a Schlenk line to exclude moisture and oxygen can improve yield. Purity (>95%) is achieved via iterative recrystallization in solvents like ethanol/water mixtures, as demonstrated in crystallographic studies of related fluorobenzamides .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is effective for initial isolation. Final purification employs crystallization, as seen in structural analyses of similar compounds (e.g., 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide), where slow evaporation from acetone yields high-purity crystals . Centrifugal partition chromatography (CPC) may resolve polar impurities if hydroxy groups complicate separation .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- Methodological Answer :
- NMR : / NMR confirms substitution patterns (e.g., fluorine coupling in 3-chloro-N-phenylbenzamide ).
- XRD : Single-crystal X-ray diffraction (e.g., P222 space group for orthorhombic fluorobenzamides ) resolves bond angles and intermolecular interactions.
- FT-IR : Hydroxy and carbonyl stretching frequencies (e.g., 1650–1700 cm for amides) validate functional groups .
Advanced Research Questions
Q. What mechanistic insights exist for the role of this compound in enzyme inhibition?
- Methodological Answer : Fluorinated benzamides often act as competitive inhibitors by mimicking substrate structures. For instance, N-(2-aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide inhibits Trypanosoma brucei enzymes via halogen-bonding with catalytic residues . Docking studies (AutoDock Vina) and mutagenesis can map binding pockets. Fluorescence quenching assays (e.g., tryptophan in enzyme active sites) quantify binding affinity .
Q. How do substituent variations (e.g., fluorine, hydroxy, dimethyl groups) influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic SAR requires synthesizing analogs (e.g., replacing fluorine with chlorine or varying dimethyl positions) and testing against biological targets. For example, difluorobenzamide derivatives in agrochemicals show enhanced pesticidal activity due to increased lipophilicity and metabolic stability . LogP calculations (ACD/Labs Percepta) and Hammett constants predict electronic effects on reactivity .
Q. How can contradictions between solubility and bioactivity data be resolved for this compound?
- Methodological Answer : Poor aqueous solubility (common with fluorinated aromatics) can mask in vitro bioactivity. Use co-solvents (e.g., DMSO ≤1%) or nanoformulation (liposomes) to enhance dissolution . Parallel artificial membrane permeability assays (PAMPA) correlate solubility with membrane penetration. Adjusting the hydroxy group’s pKa via prodrug strategies (e.g., acetyl protection) may balance solubility and activity .
Q. What advanced analytical methods ensure stability profiling under physiological conditions?
- Methodological Answer :
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2) and plasma (pH 7.4) over 24 hours .
- Accelerated Stability Testing : Thermal stress (40°C/75% RH) identifies vulnerable functional groups (e.g., hydrolytic cleavage of amide bonds) .
- EPR Spectroscopy : Detect free radical formation under UV light, critical for photostability assessment .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding using crystallographic data (e.g., PDB entries for homologous enzymes) .
- Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for covalent bonding .
- Pharmacophore Modeling : Align electrostatic/hydrophobic features with known inhibitors (e.g., benzamide-based antifungals ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.